molecular formula C6H15NO B1266031 2-Butoxyethylamine CAS No. 6338-52-9

2-Butoxyethylamine

Cat. No.: B1266031
CAS No.: 6338-52-9
M. Wt: 117.19 g/mol
InChI Key: BFBKUYFMLNOLOQ-UHFFFAOYSA-N
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Description

2-Butoxyethylamine is an organic compound with the chemical formula C6H15NO. It is a colorless liquid that is miscible with water and most organic solvents. This compound is primarily used as an intermediate in the synthesis of other chemicals and has applications in various industrial processes.

Scientific Research Applications

2-Butoxyethylamine has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.

    Industry: Utilized in the manufacture of surfactants, emulsifiers, and other industrial chemicals.

Safety and Hazards

While the specific safety and hazards of 2-Butoxyethylamine are not detailed in the search results, it’s important to note that safety handling instructions should always be followed when using chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butoxyethylamine can be synthesized through the reaction of 2-butoxyethanol with ammonia or an amine under specific conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is produced by the alkylation of ethylene oxide with butylamine. This process involves the reaction of ethylene oxide with butylamine in the presence of a catalyst, such as a metal oxide, under controlled temperature and pressure conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.

    Reduction: It can be reduced to form simpler amines or alcohols.

    Substitution: This compound can participate in substitution reactions where the butoxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, acids, and bases.

Major Products Formed:

    Oxidation: Butoxyacetaldehyde, butoxyacetic acid.

    Reduction: Butoxyethanol, ethylamine.

    Substitution: Various substituted amines and alcohols.

Mechanism of Action

The mechanism of action of 2-butoxyethylamine involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, it can form hydrogen bonds with other molecules, influencing their reactivity and stability. The exact pathways and targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    2-Butoxyethanol: Similar in structure but lacks the amine group.

    Butylamine: Similar in structure but lacks the butoxy group.

    2-Ethoxyethylamine: Similar but with an ethoxy group instead of a butoxy group.

Uniqueness: 2-Butoxyethylamine is unique due to the presence of both the butoxy and amine functional groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and industrial applications.

Properties

IUPAC Name

2-butoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-2-3-5-8-6-4-7/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBKUYFMLNOLOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212785
Record name 2-Butoxyethylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6338-52-9
Record name 2-Butoxyethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6338-52-9
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Record name 2-Butoxyethylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6338-52-9
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Record name 2-Butoxyethylamine
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Record name 2-butoxyethylamine
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Record name 2-Butoxyethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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